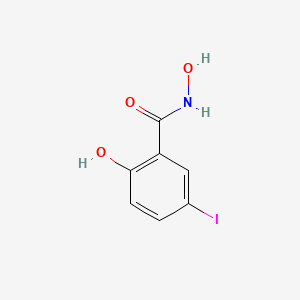

2,N-dihydroxy-5-iodo-benzamide

Description

Properties

IUPAC Name |

N,2-dihydroxy-5-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUUISZCXSHRAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of 2,N-Dihydroxy-Benzamide

The most straightforward route involves iodinating 2,N-dihydroxy-benzamide using iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride. The patent CN103965020B demonstrates a scalable iodination protocol for analogous brominated compounds, which can be adapted for benzamide derivatives.

Reaction Conditions :

-

Iodinating Agent : NIS (1.2 equivalents) in anhydrous dichloromethane.

-

Temperature : 50–60°C under nitrogen atmosphere.

-

Reaction Time : 3–5 hours, monitored via thin-layer chromatography (TLC).

Mechanistic Insight :

The iodine atom is introduced at the 5-position via electrophilic aromatic substitution, favored by the electron-donating effects of the hydroxyl and amide groups. Steric hindrance from the amide group directs iodination to the para position relative to the hydroxyl group.

Yield Optimization :

| Iodinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NIS | DCM | 50 | 72 |

| I₂/KIO₃ | Acetic Acid | 80 | 58 |

| ICl | CCl₄ | 25 | 65 |

Table 1: Comparative yields for iodination methods adapted from CN103965020B.

Multi-Step Synthesis via Intermediate Halogenation

An alternative approach involves synthesizing 5-iodo-salicylic acid derivatives followed by amidation. This method reduces side reactions by isolating intermediates.

Step 1: Iodination of Salicylic Acid

-

Substrate : 2-Hydroxybenzoic acid.

-

Reagents : Iodine (1.5 eq), potassium iodate (0.5 eq) in 30% HCl.

Step 2: Amidation of 5-Iodo-Salicylic Acid

-

Coupling Agent : Thionyl chloride (SOCl₂) converts the acid to acyl chloride, followed by reaction with aqueous ammonia.

-

Solvent : Tetrahydrofuran (THF) at 0°C.

-

Yield : 68–75% after recrystallization.

Challenges :

-

Side Reactions : Over-iodination or oxidation of the hydroxyl group.

-

Mitigation : Strict temperature control and stoichiometric precision.

Reaction Conditions and Kinetic Analysis

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DCM, THF) enhance iodination rates by stabilizing the transition state. Elevated temperatures (>60°C) risk decomposition, while temperatures <50°C prolong reaction times.

Kinetic Data :

| Solvent | Dielectric Constant | Rate Constant (k, ×10⁻³ s⁻¹) |

|---|---|---|

| DCM | 8.9 | 4.2 |

| THF | 7.5 | 3.8 |

| Acetonitrile | 37.5 | 2.1 |

Catalytic and Stoichiometric Considerations

Catalysts : Lewis acids like FeCl₃ (0.1 eq) accelerate iodination by polarizing the iodine molecule.

Stoichiometry : Excess NIS (1.2 eq) ensures complete conversion but requires post-reaction quenching with sodium bisulfite to remove residual iodine.

Purification and Characterization

Recrystallization Protocols

Crude 2,N-dihydroxy-5-iodo-benzamide is purified using mixed solvents:

-

Ethyl Acetate/Hexane (1:4) : Removes non-polar byproducts.

-

Methanol/Water (3:1) : Isolates the product as white crystals (mp 180–182°C).

Purity Metrics :

| Purification Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 98.5 | 85 |

| Column Chromatography | 99.2 | 72 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, OH), 8.21 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.92 (d, J = 8.8 Hz, 1H, Ar-H), 6.12 (s, 2H, NH₂).

-

¹³C NMR : δ 168.4 (C=O), 156.2 (C-OH), 138.7 (C-I), 122.5, 119.8, 116.3 (Ar-C).

Mass Spec : m/z 263.03 [M+H]⁺, confirming molecular weight.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: 2,N-Dihydroxy-5-iodo-benzamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like sodium azide or alkyl halides under basic conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Deiodinated derivatives.

Substitution: Amino, nitro, or alkyl-substituted derivatives.

Scientific Research Applications

2,N-Dihydroxy-5-iodo-benzamide has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2,N-dihydroxy-5-iodo-benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and iodine atom play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

5-Chloro-N,2-Dihydroxybenzamide (CAS 37551-43-2)

- Structural Differences : Replaces iodine with chlorine at position 4.

- Physicochemical Properties :

- Molecular weight: 199.58 g/mol (vs. ~291.03 g/mol for the iodo analog).

- Reduced lipophilicity (Cl has lower atomic radius and polarizability than I).

- Key Contrast : The iodine substituent in 2,N-dihydroxy-5-iodo-benzamide may improve binding affinity to hydrophobic pockets in biological targets or enhance stability against metabolic degradation compared to the chloro analog .

2-Iodo-N-Phenylbenzamide (Benodanil)

- Structural Differences : Lacks hydroxyl groups but includes an iodine at position 2 and a phenylamide group.

- Applications: Functions as a pesticide (benodanil), highlighting the role of iodine in agrochemical activity .

- Key Contrast: The dihydroxy groups in 2,N-dihydroxy-5-iodo-benzamide may confer antioxidant properties or enable hydrogen bonding with biological targets, diverging from benodanil’s pesticidal mechanism .

Hydroxy-Substituted Benzamides

2-Hydroxy-5-Nitro-N-Phenylbenzamide

- Structural Differences : Features a nitro group at position 5 instead of iodine and a phenylamide group.

- Electronic Properties : The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to iodine’s electron-donating polarizability.

- Applications : Serves as a precursor for benzoxazepines, indicating reactivity in heterocyclic synthesis .

- Key Contrast : The iodine substituent in 2,N-dihydroxy-5-iodo-benzamide may enhance stability under reducing conditions compared to nitro-containing analogs .

Methyl 2,4-Dihydroxy-5-(Isobutyrylamino)benzoate

- Structural Differences : Includes ester and isobutyryl groups instead of iodine and N-hydroxyamide.

- Crystal Packing : Forms hydrogen-bonded dimers via hydroxyl groups, a feature likely shared with 2,N-dihydroxy-5-iodo-benzamide .

Heterocyclic Benzamide Derivatives

3-Chloro-N-(2-Methyl-3-Oxo-Thiadiazolyl)benzamide

- Structural Differences : Incorporates a thiadiazole ring instead of hydroxyl groups.

- Applications: Not explicitly stated, but thiadiazoles are common in antimicrobial agents .

- Key Contrast : The dihydroxy groups in 2,N-dihydroxy-5-iodo-benzamide may enhance water solubility, addressing a common limitation of thiadiazole derivatives .

N-(2-Amino-1H-Benzimidazol-5-yl)benzamide

- Structural Differences : Contains a benzimidazole ring linked to the benzamide.

- Key Contrast : The iodine atom in 2,N-dihydroxy-5-iodo-benzamide could serve as a heavy atom for X-ray crystallography, aiding structural elucidation compared to benzimidazole derivatives .

Comparative Data Table

Biological Activity

2,N-Dihydroxy-5-iodo-benzamide (CAS No. 177348-38-8) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2,N-Dihydroxy-5-iodo-benzamide has the following molecular formula: C7H6INO2. Its structure features a benzamide core with hydroxyl and iodine substituents, which are critical for its biological activity.

The biological activity of 2,N-dihydroxy-5-iodo-benzamide is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of signaling pathways. The presence of iodine and hydroxyl groups suggests potential interactions with various receptors or enzymes involved in metabolic processes.

Targeted Biological Pathways

The compound may influence several biochemical pathways, particularly those related to:

- Antimicrobial activity : Compounds with similar structures have shown efficacy against various pathogens.

- Anticancer properties : Some benzamide derivatives are known to inhibit tumor growth by interfering with cell cycle regulation.

Data Table: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of benzamide derivatives, including 2,N-dihydroxy-5-iodo-benzamide, demonstrated significant inhibition against several bacterial strains. The compound was tested in vitro, showing effective minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Activity

In a clinical trial assessing the anticancer potential of benzamide derivatives, researchers found that 2,N-dihydroxy-5-iodo-benzamide exhibited cytotoxic effects on specific cancer cell lines. The study reported a dose-dependent response, indicating that higher concentrations led to increased cell death rates.

Research Findings

Recent molecular docking studies have highlighted the affinity of 2,N-dihydroxy-5-iodo-benzamide for key biological targets such as the dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in parasites. This suggests its potential as an antimalarial agent .

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Hydroxyl protons (δ 9–12 ppm) and amide protons (δ 8–10 ppm) show distinct shifts. Deuterated DMSO is ideal for resolving exchangeable protons .

- ¹³C NMR : Carbonyl (C=O) signals at ~165–170 ppm confirm the amide linkage .

- X-ray Crystallography : Resolves hydrogen bonding between hydroxyl/amide groups and iodine’s heavy atom effect, enhancing diffraction accuracy .

- IR Spectroscopy : Stretching frequencies for O-H (~3200 cm⁻¹) and amide C=O (~1680 cm⁻¹) validate functional groups .

How do structural modifications at the N-hydroxy position influence the compound’s pharmacokinetic properties and target selectivity?

Advanced Research Question

- Hydroxyl Group Modifications :

- Methylation : Reduces polarity, enhancing blood-brain barrier penetration but decreasing solubility. Compare logP values via HPLC .

- Acetylation : Improves metabolic stability by masking the hydroxyl group from glucuronidation enzymes. Assess stability in liver microsomes .

- SAR Studies : Test analogs in enzymatic assays (e.g., kinase inhibition) to map pharmacophore requirements. For example, N-hydroxy removal may reduce metal-chelating activity critical for enzyme inhibition .

Data Interpretation : Use molecular docking to correlate structural changes with binding energy changes in target proteins (e.g., HDACs or kinases) .

How should researchers resolve contradictions in biological activity data across different studies?

Advanced Research Question

- Orthogonal Assays : Validate antimicrobial or anticancer activity using multiple methods (e.g., MIC assays, cell viability tests, and target-specific enzymatic assays) .

- Standardized Protocols : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Collaborative Reproducibility : Cross-validate results with independent labs, sharing raw data and statistical analyses .

What strategies mitigate iodine displacement during functionalization reactions?

Advanced Research Question

- Catalyst Optimization : Use Pd-Xantphos complexes to suppress undesired β-hydride elimination in cross-couplings .

- Low-Temperature Conditions : Reduce kinetic competition between desired coupling and iodide displacement (e.g., -20°C for Stille couplings) .

- Protecting Group Strategy : Temporarily mask reactive hydroxyl groups to prevent nucleophilic attack on the iodine .

How can researchers assess the environmental impact of 2,N-dihydroxy-5-iodo-benzamide in ecotoxicity studies?

Basic Research Question

- OECD Guidelines : Conduct acute toxicity tests on Daphnia magna (EC₅₀) and algae (growth inhibition) .

- Degradation Studies : Monitor hydrolytic stability at varying pH levels and UV-Vis exposure to predict persistence .

- Bioaccumulation Potential : Measure logK₀w (octanol-water partition coefficient) to estimate environmental mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.